3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
3-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is an organic compound with a complex structure that includes a chromene core, a bromine atom, and a methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Related compounds have shown a wide range of biological activities , suggesting that this compound may also exhibit diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 3-methoxyphenol in the presence of a suitable catalyst and solvent . The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: A closely related compound with similar reactivity but lacking the methoxyphenyl group.
3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate:
Uniqueness: The presence of both the bromine atom and the methoxyphenyl group in 3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate provides unique reactivity and potential for diverse applications. The bromine atom allows for further functionalization through substitution reactions, while the methoxyphenyl group can enhance the compound’s biological activity and solubility.
Properties
IUPAC Name |
(3-methoxyphenyl) 6-bromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO5/c1-21-12-3-2-4-13(9-12)22-16(19)14-8-10-7-11(18)5-6-15(10)23-17(14)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEKNJOTDYAPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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